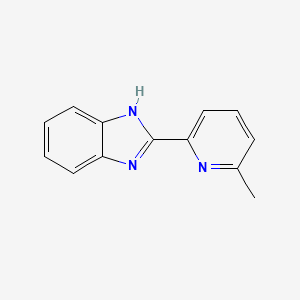

2-(6-Methyl-2-pyridyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-5-4-8-12(14-9)13-15-10-6-2-3-7-11(10)16-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNWAFKRSFAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215361 | |

| Record name | Benzimidazole, 2-(6-methyl-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6504-09-2 | |

| Record name | 1H-Benzimidazole, 2-(6-methyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6504-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-(6-methyl-2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006504092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazole, 2-(6-methyl-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-Methyl-2-pyridyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF73TM3RPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2 6 Methyl 2 Pyridyl Benzimidazole

Conventional Synthetic Routes to 2-(6-Methyl-2-pyridyl)benzimidazole

The cornerstone of 2-(6-methyl-2-pyridyl)benzimidazole synthesis has traditionally been the construction of the benzimidazole (B57391) ring through the cyclocondensation of o-phenylenediamine (B120857) with a suitable carboxylic acid or its derivative.

Condensation Reactions in 2-(6-Methyl-2-pyridyl)benzimidazole Synthesis

The most direct and widely employed method for the synthesis of 2-(6-methyl-2-pyridyl)benzimidazole is the condensation reaction between an o-phenylenediamine and 6-methylpicolinic acid or its derivatives. This reaction is typically facilitated by a dehydrating agent or carried out at high temperatures to promote the elimination of water and subsequent cyclization. A variety of acids, such as polyphosphoric acid (PPA) or mineral acids like hydrochloric acid, are often used to catalyze the reaction.

The general mechanism involves the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.

| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| o-Phenylenediamine, 6-Methylpicolinic acid | Polyphosphoric acid | 180-200°C, 4h | 75-85 | |

| o-Phenylenediamine, 6-Methylpicolinonitrile | Ethylene (B1197577) glycol | 160°C, 6h | ~70 | |

| o-Phenylenediamine, 6-Methyl-2-pyridylcarboxaldehyde | Sodium metabisulfite | Reflux | High | nih.gov |

This table is generated based on representative data and may not reflect all possible reaction conditions.

Multi-Component Reactions for 2-(6-Methyl-2-pyridyl)benzimidazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical alternative for the synthesis of benzimidazole derivatives. While specific MCRs for the direct synthesis of 2-(6-methyl-2-pyridyl)benzimidazole are not extensively reported, analogous structures are readily accessible. A common MCR approach involves the reaction of an o-phenylenediamine, an aldehyde, and a source of cyanide or another nucleophile, often under oxidative conditions. For the synthesis of derivatives, a substituted o-phenylenediamine, 6-methyl-2-pyridinecarboxaldehyde, and a third component could theoretically be employed.

Green Chemistry Approaches in 2-(6-Methyl-2-pyridyl)benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. This has led to the development of solvent-free and catalyst-free methods for the preparation of 2-(6-methyl-2-pyridyl)benzimidazole.

Solvent-Free Methods for 2-(6-Methyl-2-pyridyl)benzimidazole

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. The synthesis of benzimidazoles under solvent-free conditions can be achieved by grinding the reactants together, sometimes with a solid support or a catalyst, or by heating the neat mixture. For instance, the condensation of o-phenylenediamine with 6-methylpicolinic acid can be performed by heating the reactants in the absence of a solvent, often under microwave irradiation to accelerate the reaction.

| Reactants | Conditions | Yield (%) | Reference |

| o-Phenylenediamine, 6-Methylpicolinic acid | Microwave, 120°C, 10 min | >90 | |

| o-Phenylenediamine, 6-Methyl-2-pyridinecarboxaldehyde | Grinding, room temp, 30 min | ~85 | nih.gov |

This table is generated based on representative data and may not reflect all possible reaction conditions.

Catalyst-Free or Organocatalytic 2-(6-Methyl-2-pyridyl)benzimidazole Synthesis

The development of catalyst-free and organocatalytic methods for benzimidazole synthesis is another significant stride in green chemistry. While many traditional methods rely on strong acids or metal catalysts, recent studies have explored the intrinsic reactivity of the starting materials under specific conditions to achieve cyclization. In some cases, the reaction can proceed thermally without any catalyst, particularly under solvent-free conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also emerged as a powerful tool. For the synthesis of benzimidazole derivatives, catalysts such as p-toluenesulfonic acid have been used under grinding and solvent-free conditions to promote the condensation of o-phenylenediamines and aldehydes with high efficiency. nih.gov

Advanced Synthetic Techniques for 2-(6-Methyl-2-pyridyl)benzimidazole Analogues

Beyond conventional and green methodologies, advanced synthetic techniques are being explored to enhance the efficiency, control, and diversity of the synthesis of 2-(6-methyl-2-pyridyl)benzimidazole analogues. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the condensation reaction. nih.gov The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and easier product isolation.

Furthermore, the derivatization of the core 2-(6-methyl-2-pyridyl)benzimidazole structure is a key strategy to modulate its properties. N-alkylation or N-arylation of the benzimidazole nitrogen is a common modification, which can be achieved using various alkyl or aryl halides under basic conditions. nih.gov These modifications can significantly impact the electronic properties and steric hindrance of the ligand, influencing its coordination behavior and biological activity.

| Technique | Reactants | Conditions | Product | Advantage | Reference |

| Microwave-assisted synthesis | o-Phenylenediamine, 6-Methyl-2-pyridinecarboxaldehyde | Microwave, 10-15 min | 2-(6-Methyl-2-pyridyl)benzimidazole | Reduced reaction time, high yield | nih.gov |

| N-alkylation | 2-(6-Methyl-2-pyridyl)benzimidazole, Benzyl chloride | K2CO3, DMF | N-benzyl-2-(6-methyl-2-pyridyl)benzimidazole | Introduction of functional groups | nih.gov |

This table is generated based on representative data and may not reflect all possible reaction conditions.

Microwave-Assisted Synthesis of 2-(6-Methyl-2-pyridyl)benzimidazole Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com For the synthesis of benzimidazole scaffolds, microwave irradiation facilitates the rapid and efficient condensation of o-phenylenediamines with carboxylic acids or their derivatives. scispace.com This technology dramatically reduces reaction times and can lead to higher product yields. mdpi.com

The primary benefits of using microwave technology in the synthesis of benzimidazole derivatives include excellent chemoselectivity, reduced thermal decomposition byproducts, and often solvent-free conditions, aligning with the principles of green chemistry. jocpr.commdpi.com For instance, the synthesis of various benzimidazoles, which traditionally required several hours of reflux, can be completed in minutes under microwave irradiation. jocpr.commonash.edu A comparative study of conventional versus microwave-assisted synthesis for related heterocyclic compounds highlights the marked improvement in efficiency. jocpr.commonash.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives This table is a representative example based on data for related benzimidazole syntheses.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzimidazole | Conventional | 2-2.5 hours | 85% | jocpr.com |

| Benzimidazole | Microwave | 6 minutes | 94% | jocpr.com |

| Pyridine-functionalized Benzimidazolium Salt | Conventional | 5 days | Not specified | monash.edu |

| Pyridine-functionalized Benzimidazolium Salt | Microwave | 3 hours | Improved | monash.edu |

The synthesis of 2-(6-Methyl-2-pyridyl)benzimidazole specifically can be achieved through the microwave-assisted condensation of an o-phenylenediamine with 6-methylpicolinic acid or its derivatives. scispace.com The process benefits from uniform heating, which minimizes side reactions and enhances the purity of the final product. monash.edu

Flow Chemistry Applications in 2-(6-Methyl-2-pyridyl)benzimidazole Production

Flow chemistry, or continuous flow processing, offers a scalable, safe, and efficient alternative to traditional batch production for many chemical compounds, including pharmaceuticals. acs.org This methodology involves pumping reactants through a temperature-controlled reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.com While specific literature on the flow synthesis of 2-(6-Methyl-2-pyridyl)benzimidazole is not prevalent, the application of this technology to structurally similar compounds like pyridinylmethylsulfinyl benzimidazoles (e.g., Lansoprazole) and imidazopyridines demonstrates its viability. acs.orggoogle.com

The advantages of using flow chemistry for producing such heterocyclic systems include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic reactions or hazardous reagents.

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer impurities compared to batch processes. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Automation: Flow systems can be automated for continuous production with minimal manual intervention.

For example, the synthesis of a pyrazole (B372694) ester, a related heterocyclic compound, showed an increased yield from 70% in a batch microwave reactor to 89% in a continuous flow system. acs.org The construction of the 2-(6-Methyl-2-pyridyl)benzimidazole scaffold could similarly be adapted to a flow process, likely involving the reaction of an o-phenylenediamine and a 6-methylpicolinic acid derivative within a heated, packed-bed or coil reactor.

Functionalization and Structural Modification of 2-(6-Methyl-2-pyridyl)benzimidazole

The reactivity of the 2-(6-Methyl-2-pyridyl)benzimidazole scaffold allows for a wide range of functionalization and structural modifications. These changes can be directed at the benzimidazole core or the pyridine (B92270) ring to alter the molecule's physicochemical properties.

Substituent Effects on 2-(6-Methyl-2-pyridyl)benzimidazole Reactivity

The electronic properties and, consequently, the chemical reactivity of the 2-(6-Methyl-2-pyridyl)benzimidazole molecule are significantly influenced by the nature and position of substituents on its aromatic rings. Computational and experimental studies on related imidazole (B134444) and benzimidazole systems provide insight into these effects. rsc.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the aromatic system. This generally increases the acidity of the benzimidazole N-H proton and makes the molecule more susceptible to nucleophilic attack. On the pyridine ring, EWGs would decrease the basicity of the pyridine nitrogen. rsc.org

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), or amino (-NH₂) groups increase the electron density. This enhances the basicity of the nitrogen atoms and makes the aromatic rings more reactive towards electrophilic substitution. rsc.org

The methyl group already present at the 6-position of the pyridine ring in the parent compound acts as a weak electron-donating group. Further modifications can be used to fine-tune the molecule's reactivity for specific applications. For example, the introduction of different substituent groups on the benzimidazole and pyridine rings of omeprazole (B731) analogues has been shown to modulate their biological activity. nih.gov

Table 2: Predicted Substituent Effects on the Reactivity of the 2-(6-Methyl-2-pyridyl)benzimidazole Scaffold

| Substituent Type | Example Groups | Effect on Benzimidazole N-H Acidity | Effect on Pyridine N Basicity | Reactivity Towards Electrophiles |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -NH₂ | Decrease | Increase | Increased |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -CN | Increase | Decrease | Decreased |

Regioselective Functionalization of the Benzimidazole Core

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is crucial for creating well-defined derivatives. The benzimidazole core of 2-(6-Methyl-2-pyridyl)benzimidazole offers several sites for functionalization.

The two nitrogen atoms of the imidazole ring are common targets. Due to rapid tautomerism in N-unsubstituted benzimidazoles, reactions like N-alkylation can produce a mixture of isomers. longdom.org However, regioselective methods have been developed. One strategy involves a cascade of C-N bond-forming reactions using a palladium catalyst, which can selectively couple substrates to form complex heterocycles with complete regiocontrol. acs.org

The fused benzene (B151609) ring can also be functionalized via electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the existing imidazole ring. For example, nitration of related benzimidazole compounds often results in substitution at the 5- or 6-position. longdom.org The nitration of 2-amino-l-methyl benzimidazole, for instance, yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org

Pyridine Ring Modification in 2-(6-Methyl-2-pyridyl)benzimidazole Derivatives

The pyridine ring offers additional opportunities for structural modification. The existing methyl group at the 6-position can be a handle for further reactions. For instance, biocatalytic processes have been used to convert methyl groups on a pyridine ring into hydroxymethyl (-CH₂OH) groups, demonstrating that the alkyl substituent can be oxidized to introduce new functionality. rsc.org

Furthermore, the pyridine ring itself can undergo substitution reactions. The nitrogen atom makes the ring electron-deficient, which generally directs nucleophilic aromatic substitution to the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, since positions 2 and 6 are already substituted in the parent compound, further functionalization would likely target other available positions, or proceed through activation of the ring, for example, by forming a pyridine N-oxide.

Coordination Chemistry of 2 6 Methyl 2 Pyridyl Benzimidazole and Its Metal Complexes

Ligand Design Principles of 2-(6-Methyl-2-pyridyl)benzimidazole in Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The structure of 2-(6-Methyl-2-pyridyl)benzimidazole is strategically designed to offer specific coordination features.

Denticity and Coordination Modes of 2-(6-Methyl-2-pyridyl)benzimidazole

2-(6-Methyl-2-pyridyl)benzimidazole typically acts as a bidentate N,N'-chelating ligand. It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the imino nitrogen atom of the benzimidazole (B57391) ring, forming a stable five-membered chelate ring. This bidentate chelation is the most common coordination mode, observed in a vast majority of its transition metal complexes.

Influence of Substituents on Coordination Behavior

The introduction of a methyl group at the 6-position of the pyridine ring in 2-(6-Methyl-2-pyridyl)benzimidazole has a significant impact on its coordination chemistry compared to its unsubstituted counterpart, 2-(2-pyridyl)benzimidazole (B74506). This substituent exerts both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen atom. This enhanced basicity can lead to stronger metal-ligand bonds.

Steric Effects: The steric bulk of the methyl group in the vicinity of the coordination site can influence the geometry of the resulting complex. This steric hindrance can affect the number of ligands that can coordinate to a metal center. For instance, studies on lanthanide complexes have shown that the presence of the 6-methyl group can lead to a lower number of coordinated ligands compared to the unsubstituted analogue due to increased steric crowding around the metal ion. This steric clash can also lead to distortions in the coordination geometry, moving it away from an ideal octahedral or tetrahedral arrangement.

Synthesis and Characterization of 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

The synthesis of metal complexes with 2-(6-Methyl-2-pyridyl)benzimidazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.

Transition Metal Complexes with 2-(6-Methyl-2-pyridyl)benzimidazole

A variety of transition metal complexes of 2-(6-Methyl-2-pyridyl)benzimidazole have been synthesized and characterized. These complexes often exhibit interesting photophysical and electrochemical properties. The synthesis generally involves a straightforward reaction between the ligand and a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) or methanol. nih.gov

Below is a table summarizing some of the reported transition metal complexes of 2-(pyridyl)benzimidazole derivatives, which provides a basis for understanding the coordination of 2-(6-Methyl-2-pyridyl)benzimidazole.

| Metal Ion | Ligand | Formula | Coordination Geometry | Reference |

| Cd(II) | 2-(2-pyridyl)benzimidazole | [(Cd)₂(2-PBIM)₂(CH₃COO)₄] | Distorted Octahedral | tandfonline.com |

| Cu(II) | 2-(3-pyridyl)benzimidazole | [Cu(3-PBIM)₂(CH₃COO)₂]·2H₂O | Square Planar | tandfonline.com |

| Fe(II) | 2-(4-pyridyl)benzimidazole | [Fe(4-PBIM)₂(Cl)₂(H₂O)₂] | Octahedral | tandfonline.com |

| Ni(II) | 2-(1H-benzimidazol-2-yl)phenol | C₂₆H₁₈N₄O₂Ni | - | nih.gov |

| Cu(II) | 2-(1H-benzimidazol-2-yl)phenol | C₂₆H₁₈N₄O₂Cu | - | nih.gov |

Note: This table includes examples of closely related ligands due to the limited specific data for 2-(6-Methyl-2-pyridyl)benzimidazole in the searched literature.

Lanthanide and Actinide Coordination Chemistry of 2-(6-Methyl-2-pyridyl)benzimidazole

The coordination chemistry of 2-(6-Methyl-2-pyridyl)benzimidazole with f-block elements is less explored compared to transition metals.

Lanthanide Complexes: The larger ionic radii of lanthanide ions allow for higher coordination numbers. However, the steric hindrance from the 6-methyl group on the pyridine ring plays a crucial role in determining the stoichiometry of the resulting complexes. Research has shown that the presence of this methyl group can limit the number of ligands that can coordinate to the lanthanide ion. For example, a study on lanthanide nitrate (B79036) complexes with a related picolinamide (B142947) ligand demonstrated that the 6-methyl substituent led to a decrease in the ligand-to-metal ratio in the resulting complexes.

Actinide Complexes: The coordination chemistry of 2-(6-Methyl-2-pyridyl)benzimidazole with actinides is a largely unexplored area. To date, no specific complexes of this ligand with actinide elements have been reported in the readily available scientific literature. The study of such complexes could offer insights into the subtle differences in bonding and coordination preferences between lanthanides and actinides.

Spectroscopic Analysis of 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

Spectroscopic techniques are indispensable tools for the characterization of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The C=N stretching vibration of the pyridine and benzimidazole rings typically shifts upon coordination. A shift to higher frequency is often indicative of coordination. The N-H stretching vibration of the benzimidazole ring can also provide insights into its involvement in coordination or hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands are commonly observed. The positions and intensities of these bands can be influenced by the metal ion, the coordination geometry, and the solvent.

Below is a table with representative spectroscopic data for metal complexes of 2-(pyridyl)benzimidazole derivatives.

| Complex | IR (cm⁻¹) ν(C=N) | UV-Vis (nm) λmax | Reference |

| [Cu(2-(1H-benzimidazol-2-yl)phenol)₂] | 1602 | 297, 318, 334, 356, 368, 640 | nih.gov |

| [Ni(2-(1H-benzimidazol-2-yl)phenol)₂] | 1605 | 292, 318, 332, 370, 589, 695 | nih.gov |

Note: This table includes examples of closely related ligands due to the limited specific data for 2-(6-Methyl-2-pyridyl)benzimidazole in the searched literature.

Crystallographic Studies of 2-(6-Methyl-2-pyridyl)benzimidazole Coordination Compounds

Detailed single-crystal X-ray diffraction studies for coordination compounds specifically derived from 2-(6-Methyl-2-pyridyl)benzimidazole (L) were not extensively available in the surveyed literature. However, structural characterization has been primarily achieved through spectroscopic methods (IR and ¹H NMR), elemental analysis, and magnetic susceptibility measurements. tandfonline.com

For instance, studies on complexes with Ni(II), Pd(II), Zn(II), Cd(II), and Hg(II) chlorides indicate the formation of compounds with both 1:1 and 1:2 metal-to-ligand ratios. tandfonline.com The coordination behavior of 2-(6-Methyl-2-pyridyl)benzimidazole, which readily forms chelates, suggests that it acts as a bidentate ligand, coordinating to the metal center through the pyridinic nitrogen and one of the benzimidazole nitrogen atoms. tandfonline.com This is consistent with the structures of closely related complexes, such as those of 2-(2-pyridyl)-benzimidazole, where X-ray crystallography has confirmed this bidentate chelation mode, leading to various coordination geometries. tandfonline.com

In analogous systems, the specific geometry is highly dependent on the metal ion and the presence of other co-ligands. For example, cobalt complexes with similar benzimidazole-pyridine ligands have been shown to adopt distorted octahedral geometries. royalsocietypublishing.org Without definitive crystallographic data for the 2-(6-Methyl-2-pyridyl)benzimidazole complexes, their precise structures are inferred from electronic and magnetic properties. The paramagnetic nature of the Ni(II) complexes, for example, strongly suggests either an octahedral or tetrahedral geometry. tandfonline.com

Electronic and Magnetic Properties of 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

The introduction of a methyl group on the pyridine ring of the 2-(2-pyridyl)benzimidazole framework subtly influences the electronic environment of the coordinating nitrogen atoms, which in turn affects the properties of the resulting metal complexes.

Ligand Field Effects in 2-(6-Methyl-2-pyridyl)benzimidazole Complexes

The ligand 2-(6-Methyl-2-pyridyl)benzimidazole (L) creates a moderately strong ligand field, influencing the d-orbital splitting of the transition metal centers it coordinates. This effect is evident in the properties of its Ni(II) complexes. Ni(II), a d⁸ ion, can adopt square planar (low-spin, diamagnetic) or octahedral/tetrahedral (high-spin, paramagnetic) geometries. The Ni(II) complexes formed with L, specifically [NiL₂Cl₂] and [NiL(H₂O)₂Cl₂], are reported to be paramagnetic. tandfonline.com This paramagnetism indicates the presence of unpaired electrons, which is characteristic of a high-spin d⁸ configuration in a six-coordinate octahedral or a four-coordinate tetrahedral environment. The ligand field generated by L is therefore not strong enough to enforce a square planar geometry and cause spin pairing in Ni(II).

Spectroscopic analyses of related benzimidazole complexes support these findings. The electronic spectra of Co(II) and Ni(II) complexes with similar ligands show bands consistent with d-d transitions typical for octahedral geometries. ias.ac.in

Spin States and Magnetic Anisotropy in 2-(6-Methyl-2-pyridyl)benzimidazole Derivatives

The spin state of a metal ion in a complex is a direct consequence of the ligand field strength and the coordination geometry. As established, Ni(II) complexes with 2-(6-Methyl-2-pyridyl)benzimidazole exist in a high-spin state. tandfonline.com This is a common feature for many first-row transition metal complexes with pyridyl-benzimidazole type ligands unless the ligand is part of a larger, more rigid tridentate or macrocyclic framework that can enforce a low-spin state. nih.gov

While detailed studies on the magnetic anisotropy for complexes of this specific ligand are not widely reported, research on analogous systems highlights its importance. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands exhibit substantial magnetic anisotropy, which is highly dependent on the coordination geometry and the nature of co-ligands. nih.gov In some dinuclear copper(II) complexes with the related 2-(2-pyridyl)-benzimidazole ligand, both weak ferromagnetic and antiferromagnetic coupling between the metal centers have been observed, depending on the bridging mode of co-ligands. nih.gov For binuclear complexes where antiferromagnetic interactions are present, the magnetic moments are often lower than expected for two non-interacting metal ions. nih.gov

Reactivity and Stability of 2-(6-Methyl-2-pyridyl)benzimidazole Coordination Compounds

The reactivity and stability of these coordination compounds are crucial for understanding their behavior and potential applications.

Ligand Exchange Reactions in 2-(6-Methyl-2-pyridyl)benzimidazole Systems

Direct studies on ligand exchange kinetics for 2-(6-Methyl-2-pyridyl)benzimidazole complexes are limited. However, reactivity can be inferred from synthetic procedures and the stability of the complexes. The synthesis of [NiL(H₂O)₂Cl₂] from NiCl₂·6H₂O implies that the ligand L can displace water molecules from the nickel coordination sphere to form a stable complex. tandfonline.com

In related systems, the stability of the metal-ligand bond can influence reactivity. For instance, in some palladium(II) complexes with pyridyl-benzazole ligands, the ease of ligand dissociation was found to affect their catalytic activity. lew.ro The formation of zwitterionic complexes in reactions involving group 4 metal chlorides and bis(imino)phenoxide ligands highlights that side products like HCl can be retained in the final product rather than being eliminated, suggesting complex reaction pathways where protonation and ligand rearrangement can occur. researchgate.net The deprotonation of the benzimidazole N-H group is a known reaction pathway, particularly with softer metal ions, which can lead to the formation of anionic ligands and different types of coordination polymers or bridged species. lew.ro

Thermal and Chemical Stability of 2-(6-Methyl-2-pyridyl)benzimidazole Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are effective methods for evaluating the thermal stability of coordination compounds. While specific TGA/DTA data for complexes of 2-(6-Methyl-2-pyridyl)benzimidazole were not found in the surveyed literature, studies on analogous compounds provide a general decomposition pattern.

The table below summarizes typical thermal decomposition stages observed for related metal-Schiff base complexes containing pyridine or similar moieties.

| Complex Type | Decomposition Stage | Temperature Range (°C) | Event | Source |

|---|---|---|---|---|

| Co(II) and Ni(II) Quinazolinone Complexes | 1 | 140-180 | Loss of two coordinated water molecules | ias.ac.in |

| Various Schiff Base Complexes (e.g., Co, Ni, Cu) | 2 and subsequent | > 220 | Decomposition of the organic ligand moiety | ias.ac.inajrconline.org |

| Cu(II), Ni(II), Co(II) Pyrimidine Azo Dye Complexes | Final | High Temperature | Formation of stable metal oxide residue | nih.gov |

Computational and Theoretical Investigations of 2 6 Methyl 2 Pyridyl Benzimidazole

Quantum Chemical Studies on 2-(6-Methyl-2-pyridyl)benzimidazole Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular geometry and electronic nature of 2-(6-methyl-2-pyridyl)benzimidazole.

Electronic Structure and Frontier Molecular Orbitals of 2-(6-Methyl-2-pyridyl)benzimidazole

The electronic properties of 2-(6-methyl-2-pyridyl)benzimidazole are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. inlibrary.uz

Studies on similar benzimidazole (B57391) derivatives have shown that the HOMO is typically localized over the benzimidazole ring system, while the LUMO is distributed across the pyridyl moiety. researchgate.net This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. researchgate.net

For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. nih.gov These values provide an approximation of the electronic characteristics that can be expected for 2-(6-methyl-2-pyridyl)benzimidazole. The chemical activity of such molecules is directly related to this energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Similar Benzimidazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Data obtained from DFT calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole at the B3LYP/6–311 G(d,p) level of theory. nih.gov

Conformational Analysis of 2-(6-Methyl-2-pyridyl)benzimidazole and Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For 2-(6-methyl-2-pyridyl)benzimidazole, a key conformational feature is the dihedral angle between the benzimidazole and pyridyl rings.

In a study of the related compound 2-pyridin-2yl-1H-benzimidazole, the rotational barrier of the pyridine (B92270) ring was analyzed, revealing relatively small energy barriers. acs.org This suggests that at room temperature, rotational effects are significant and the molecule can adopt various conformations. For 2-(6-methyl-2-pyridyl)benzimidazole, the presence of the methyl group on the pyridine ring can influence the preferred conformation due to steric hindrance, potentially leading to a non-planar arrangement between the two ring systems.

Theoretical Spectroscopy of 2-(6-Methyl-2-pyridyl)benzimidazole

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational and nuclear magnetic resonance (NMR) spectra. arxiv.orgchimia.ch

Computational Vibrational Spectroscopy of 2-(6-Methyl-2-pyridyl)benzimidazole

Theoretical vibrational spectroscopy, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide vibrational frequencies and intensities that can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. mdpi.com

For benzimidazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching, C=N stretching, and various ring breathing and deformation modes. mdpi.com For instance, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were observed in the range of 3123-2927 cm⁻¹ by the B3LYP/6-311++G(d,p) method. mdpi.com The N-H stretching vibration in benzimidazoles is typically a broad band in the experimental spectrum.

The calculated vibrational frequencies are often scaled to improve agreement with experimental values. nih.gov This scaling accounts for the approximations inherent in the theoretical methods and the effects of the experimental environment.

NMR Chemical Shift Predictions for 2-(6-Methyl-2-pyridyl)benzimidazole

NMR spectroscopy is a powerful technique for determining molecular structure. diva-portal.org Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-(6-methyl-2-pyridyl)benzimidazole. These predictions are valuable for assigning the signals in experimental NMR spectra and for understanding the electronic environment of the different nuclei in the molecule.

For 2-alkyl-benzimidazoles, the ¹³C NMR chemical shift of the C2 carbon is typically shifted to higher frequencies compared to unsubstituted benzimidazole. mdpi.com The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the tautomeric equilibrium present in the solution. mdpi.com In a non-symmetric environment, such as in DMSO-d₆, a full set of seven signals for the benzimidazole moiety is expected. mdpi.com

Table 2: Experimental ¹H NMR Chemical Shifts for the Related Compound 2-(2-Pyridyl)benzimidazole (B74506) in DMSO-d₆

| Proton | Chemical Shift (ppm) |

|---|---|

| NH | 13.1 |

| Py-H6 | 8.762 |

| Py-H3 | 8.398 |

| Py-H4 | 8.027 |

| Bz-H4/H7 | 7.768 |

| Bz-H7/H4 | 7.609 |

| Py-H5 | 7.539 |

| Bz-H6/H5 | 7.29 |

| Bz-H5/H6 | 7.25 |

Data from ChemicalBook for 2-(2-pyridyl)benzimidazole. chemicalbook.com

Density Functional Theory (DFT) Applications to 2-(6-Methyl-2-pyridyl)benzimidazole Complexes

DFT is widely used to study the structure, bonding, and electronic properties of metal complexes containing benzimidazole-based ligands. biointerfaceresearch.com 2-(6-Methyl-2-pyridyl)benzimidazole can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the imidazole (B134444) ring.

DFT calculations on such complexes can provide insights into:

Optimized Geometries: Determining the coordination geometry around the metal center, including bond lengths and angles. biointerfaceresearch.com

Electronic Structure: Analyzing the nature of the metal-ligand bonding and the distribution of electron density. Studies on similar complexes have investigated the HOMO and LUMO to understand electronic transitions. epa.gov

Spectroscopic Properties: Predicting the UV-Vis absorption spectra of the complexes, which are often dominated by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. epa.gov For example, studies on Be and B complexes of 2-(2'-pyridyl)benzimidazole derivatives have shown that absorption characteristics primarily arise from the benzimidazolyl and pyridyl rings. epa.gov

Research on ruthenium complexes with 2-aminomethyl benzimidazole has demonstrated that DFT can be used to determine the octahedral geometry of the complexes and to analyze their redox behavior. biointerfaceresearch.com Similarly, DFT has been employed to investigate the mechanism of formation of molybdenum complexes with a pyridoxal-benzimidazole ligand. rsc.org

Prediction of Coordination Geometries and Bonding in 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

DFT calculations have been successfully used to optimize the geometries of various metal complexes. For instance, studies on related benzimidazole derivatives show that the ligand can coordinate to metal centers in different modes. mdpi.com In complexes with didentate ligands like 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol, the Fe(II) center typically exhibits a distorted octahedral geometry. nih.gov This is a common coordination environment for iron(II) when coordinated with three bidentate ligands. Single-crystal X-ray diffraction analyses often confirm the computationally predicted geometries, showing the reliability of the theoretical models. nih.govtandfonline.com

The bonding in these complexes is also elucidated through computational analysis. Natural Bond Orbital (NBO) analysis can reveal details about the donor-acceptor interactions between the ligand's nitrogen atoms and the metal's d-orbitals. researchgate.net These calculations help in quantifying the charge transfer and the covalent character of the metal-ligand bonds.

Table 1: Representative Predicted Coordination Geometries for Pyridyl-Benzimidazole Type Metal Complexes

| Metal Ion | Ligand Type | Predicted Geometry | Computational Method | Reference |

|---|---|---|---|---|

| Fe(II) | Didentate Pyridyl-Benzimidazole | Distorted Octahedral | DFT | nih.gov |

| Ni(II) | Tridentate Pyrazole-based Aldimine | Distorted Octahedral | DFT/B3LYP | researchgate.net |

| Cd(II) | Monodentate Benzimidazole Derivative | Tetrahedral/Distorted | Not Specified | mdpi.com |

| Ni(II) | Pyridyl-Hydrazone | Distorted Octahedral | DFT | tandfonline.com |

Calculation of Electronic Transitions and Photophysical Parameters for 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone for investigating the electronic absorption spectra and photophysical properties of coordination compounds. These calculations allow for the assignment of experimentally observed electronic transitions and provide a deeper understanding of the nature of excited states.

For metal complexes of pyridyl-benzimidazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. epa.gov These calculations often show that the low-energy absorption bands in the UV-visible spectrum are due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, while higher-energy bands are typically assigned to intra-ligand (π→π*) transitions. tandfonline.comresearchgate.net

A study on iron(II) complexes with phenylazo-substituted pyridyl-benzimidazoles utilized advanced computational methods, including CASSCF-NEVPT2 and STEOM-DLPNO-CCSD, to analyze the electronic structures and explain photoswitching behavior. rsc.org These calculations helped identify the active wavelengths for E-to-Z isomerization and elucidated the underlying photophysical mechanisms. rsc.org In another investigation, the electronic spectra of 2-(2'-pyridyl)benzimidazole derivatives and their beryllium and boron complexes were studied using TD-DFT. The results indicated that the absorption characteristics primarily arise from transitions within the benzimidazolyl and pyridyl rings. epa.gov

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and their energy gap are critical parameters determined from these calculations. The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy required for electronic excitation. researchgate.net Analysis of the molecular orbitals involved in the electronic transitions reveals their character, for example, whether the transition moves electron density from a metal-centered orbital to a ligand-centered orbital.

Table 2: Calculated Electronic Transition Data for Representative Pyridyl-Benzimidazole Systems

| Compound/Complex | Calculated λmax (nm) | Transition Type | Computational Method | Reference |

|---|---|---|---|---|

| 2-(2'-pyridyl)benzimidazole derivative | ~300 | Intra-ligand (π→π*) | TD-DFT | epa.gov |

| Be(II) complex of a pyridyl-benzimidazole derivative | ~430 | Ligand-to-Ligand Charge Transfer (LLCT) | TD-DFT | epa.gov |

| Ni(II) Pyridyl-Hydrazone Complex | Multiple bands | MLCT and Intra-ligand | TD-DFT | tandfonline.com |

| Fe(II) Phenylazo-Pyridyl-Benzimidazole Complex | Wavelength dependent | E-Z Photoisomerization | CASSCF-NEVPT2 | rsc.org |

Molecular Dynamics Simulations Involving 2-(6-Methyl-2-pyridyl)benzimidazole

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as supramolecular self-assembly and the influence of the surrounding environment.

Intermolecular Interactions and Supramolecular Assembly of 2-(6-Methyl-2-pyridyl)benzimidazole

The structure of 2-(6-Methyl-2-pyridyl)benzimidazole, with its aromatic rings and hydrogen-bonding capabilities (N-H from the imidazole ring), predisposes it to form ordered supramolecular assemblies. MD simulations can explore the non-covalent interactions that govern this self-assembly.

Key intermolecular interactions include:

Hydrogen Bonding: The imidazole N-H group can act as a hydrogen bond donor, while the pyridyl nitrogen and the imine-like nitrogen of the imidazole can act as acceptors. These interactions are fundamental to forming chains or dimeric structures.

π-π Stacking: The planar benzimidazole and pyridine rings can engage in π-π stacking interactions, further stabilizing the supramolecular structure. These can be in face-to-face or offset arrangements.

C-H···π Interactions: The C-H bonds from the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent molecules.

Computational studies on similar pyridine- and pyrazole-based coordination compounds have used Hirshfeld surface analysis and quantum theory of atoms-in-molecules (QTAIM) to characterize and quantify various non-covalent interactions that stabilize layered assemblies. mdpi.com For example, studies have detailed π-stacking interactions between pyridyl rings with centroid-to-centroid distances around 3.8 Å. mdpi.com MD simulations of benzimidazole derivatives have shown that at higher concentrations, molecules tend to aggregate and form clusters, driven by these intermolecular forces. nih.gov

Solvent Effects on 2-(6-Methyl-2-pyridyl)benzimidazole Behavior

The behavior of 2-(6-Methyl-2-pyridyl)benzimidazole in solution is significantly influenced by the solvent. easychair.org MD simulations are a powerful tool for investigating these solvent effects at an atomic level. easychair.orgnih.gov Both explicit solvent models, where individual solvent molecules are included in the simulation, and implicit models, like the polarizable continuum model (PCM), can be used. nih.gov

Key solvent effects that can be investigated include:

Solvation Shell Structure: Simulations can reveal the arrangement of solvent molecules around the solute, identifying preferential interactions such as hydrogen bonding between a protic solvent (like water or ethanol) and the ligand's nitrogen atoms.

Conformational Changes: The solvent can influence the preferred conformation of the molecule, particularly the dihedral angle between the pyridine and benzimidazole rings.

Reaction Dynamics: The presence of a solvent can dramatically alter the energetics and rates of chemical reactions. nih.gov MD and metadynamics simulations on related systems have shown how co-solvents can alter the stability of reactive species and intermediates, thereby influencing reaction pathways. nih.govresearchgate.net For example, the polarity and hydrogen-bonding ability of the solvent play crucial roles in determining solute behavior and can accelerate reactions by stabilizing transition states. easychair.orgnih.gov

Advanced Applications and Functional Materials Based on 2 6 Methyl 2 Pyridyl Benzimidazole

Catalytic Applications of 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

Metal complexes incorporating 2-(6-methyl-2-pyridyl)benzimidazole and its derivatives have emerged as versatile catalysts in a range of organic transformations. The ligand's ability to stabilize various metal centers in different oxidation states is key to their catalytic activity.

While specific studies focusing solely on 2-(6-methyl-2-pyridyl)benzimidazole in oxidation and reduction catalysis are not extensively detailed in the provided results, the broader class of pyridyl-benzimidazole ligands is known to form complexes that are active in such reactions. For instance, bimetallic complexes with ligands derived from 2,6-bis(benzimidazol-2-yl)pyridine have been synthesized and their catalytic properties in transfer hydrogenation of ketones have been explored. rsc.org These studies aim to understand the cooperative effects between metal centers that can enhance reaction rates. rsc.org The synthesis of benzimidazole (B57391) derivatives can be catalyzed by Cu-Pd bimetallic catalysts, showcasing the role of metal complexes in coupled reactions involving dehydrogenation and hydrogenation steps. mdpi.com

Table 1: Examples of Catalytic Systems Based on Related Benzimidazole Ligands

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Binuclear Rh(I) and Ir(I) complexes with 2,6-bis(benzimidazol-2-yl)pyridine derivatives | Transfer Hydrogenation | Ketones | Systematic variation of intermetallic distance and ligand donor properties explored for cooperative bimetallic enhancement. rsc.org |

| Cu-Pd/γ-Al2O3 | Benzimidazole Synthesis | 2-Nitroaniline and Ethanol (B145695) | Efficiently synthesized benzimidazole via a coupled "alcohol-dehydrogenation, hydrogen transfer and hydrogenation" reaction. mdpi.com |

This table is generated based on the available data and showcases related systems to infer the potential of 2-(6-Methyl-2-pyridyl)benzimidazole complexes.

Vanadium complexes containing bis(benzimidazole)amine ligands, when activated by simple alkylaluminum reagents, have been shown to be unusually robust, single-site catalysts for olefin polymerization and co-polymerization. researchgate.net Furthermore, a 2,6-bis(2-benzimidazolyl)pyridine (B160508) zirconium dichloride/MAO catalyst system has been investigated for the polymerization of methyl acrylate. kaist.ac.kr The activity of this system was found to be dependent on the Al/Zr molar ratio, with the highest activity observed at a ratio of 100. kaist.ac.kr These examples highlight the potential of metal complexes with pyridyl-benzimidazole-type ligands in controlling polymer chain growth and architecture.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, and pyridyl-containing compounds are important targets. nih.gov While 2-pyridine nucleophiles can be challenging partners in these reactions, methods have been developed to address this. nih.gov Paramagnetic nickel polypyridyl complexes have been synthesized and studied for their relevance in C(sp²)-C(sp³) coupling reactions. nih.gov These studies involve investigating the ability of these complexes to undergo elementary organometallic reactions pertinent to the catalytic cycle. nih.gov Although direct C-H activation studies with 2-(6-methyl-2-pyridyl)benzimidazole complexes are not explicitly detailed, the development of palladium catalysts for C-N cross-coupling reactions to form benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems demonstrates the utility of such complexes in constructing heterocyclic structures through sequential bond formations. acs.org

Luminescent and Photofunctional Materials Incorporating 2-(6-Methyl-2-pyridyl)benzimidazole

The rigid and planar structure of the 2-(6-methyl-2-pyridyl)benzimidazole ligand, coupled with its coordination properties, makes it an excellent building block for luminescent and photofunctional materials. bohrium.comcityu.edu.hk Transition metal complexes containing this and similar ligands often exhibit interesting photophysical properties, such as large Stokes' shifts and long emission lifetimes, which are desirable for various applications. bohrium.comnih.gov

Luminescent probes are crucial for detecting and imaging specific analytes in chemical and biological systems. A pyridyl-benzimidazole-based luminescent probe, RSB1, has been synthesized for the selective "turn-on" detection of the perchlorate (B79767) ion. nih.gov This probe exhibits an enhancement in emission at 363 nm upon binding to perchlorate, with a low detection limit of 0.121 μM. nih.gov The design of such probes often involves creating a system where the fluorescence is initially quenched and then restored upon interaction with the target analyte. rsc.org The development of luminescent transition metal complexes, particularly those of rhenium(I), ruthenium(II), and iridium(III), as bioimaging reagents is an active area of research. cityu.edu.hknih.gov

Table 2: Characteristics of a Luminescent Probe Based on a Pyridyl-Benzimidazole Scaffold

| Probe | Target Analyte | Emission Maximum (nm) | Detection Limit (μM) | Binding Constant (K_b) (M⁻¹) |

| RSB1 | Perchlorate (ClO₄⁻) | 363 | 0.121 | 2.6 x 10⁵ |

Data sourced from a study on a pyridyl-benzimidazole-based luminescent probe. nih.gov

Photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) are fundamental processes in photochemistry that can be harnessed in the design of functional molecules. wikipedia.orgyoutube.com In a typical PET-based fluorescent probe, a fluorophore is connected to a recognition group. rsc.org In the absence of the analyte, the fluorescence is quenched through PET. wikipedia.orgresearchgate.net Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence signal. rsc.orgresearchgate.net

FRET, on the other hand, involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. youtube.com The efficiency of FRET is highly dependent on the distance and spectral overlap between the donor and acceptor. youtube.comresearchgate.net

While specific studies detailing PET and FRET mechanisms exclusively within 2-(6-methyl-2-pyridyl)benzimidazole systems were not found in the search results, the principles are broadly applicable to the design of probes and functional materials based on this scaffold. For instance, the quenching and enhancement of fluorescence observed in the perchlorate probe RSB1 can be rationalized by a PET mechanism. nih.gov The design of novel ruthenium(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands for electrochemiluminescence applications also relies on understanding and controlling electron transfer processes. researchgate.net

Development of Optoelectronic Devices with 2-(6-Methyl-2-pyridyl)benzimidazole Components

Benzimidazole derivatives, including structures related to 2-(6-Methyl-2-pyridyl)benzimidazole, are increasingly utilized in the fabrication of organic light-emitting diodes (OLEDs). Their inherent electronic properties make them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com The performance of OLEDs is intrinsically linked to the molecular structure of the organic materials used. tandfonline.com

Recent research has focused on developing novel imidazole (B134444) derivatives to enhance the efficiency, color purity, and lifespan of OLEDs. tandfonline.com For instance, pyrene-benzimidazole derivatives have been synthesized and investigated as potential blue emitters for OLEDs. mdpi.comnih.gov By modifying the molecular design to reduce intermolecular aggregation, researchers have achieved efficient and pure blue photo- and electroluminescence. mdpi.comnih.gov One such OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer demonstrated a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m² at 7.5 V, with deep-blue electroluminescence. mdpi.comnih.gov

Furthermore, carbazole-π-imidazole derivatives have been designed as bipolar blue-emitting materials. nih.gov In these structures, the carbazole (B46965) unit acts as a donor, the imidazole as an acceptor, and a biphenyl (B1667301) group as a π-bridge. nih.gov A non-doped OLED incorporating one of these derivatives achieved a deep-blue emission with CIE coordinates of (0.157, 0.080), a maximum luminance of 11,364 cd/m², and a maximum EQE of 4.43%. nih.gov

The combination of benzimidazole and triazine moieties has led to the development of efficient electron acceptors for exciplex-based OLEDs. rsc.org These devices exhibit low driving voltages and high efficiencies, with one of the highest reported EQEs reaching 29.6% when used as a co-host for a green phosphorescent emitter. rsc.org

Table 1: Performance of OLEDs Incorporating Benzimidazole Derivatives

| Derivative Type | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| Pyrene-Benzimidazole | Emissive Layer | 4.3 mdpi.comnih.gov | 290 mdpi.comnih.gov | Deep-Blue | (0.1482, 0.1300) mdpi.comnih.gov |

| Carbazole-π-Imidazole | Emissive Layer | 4.43 nih.gov | 11,364 nih.gov | Deep-Blue | (0.157, 0.080) nih.gov |

| Benzimidazole-Triazine | Electron Acceptor / Co-host | 29.6 rsc.org | Not Reported | Green (phosphorescent) | Not Reported |

EQE: External Quantum Efficiency, CIE: Commission Internationale de l'Eclairage

Sensing and Detection Applications of 2-(6-Methyl-2-pyridyl)benzimidazole

The presence of nitrogen atoms in both the pyridine (B92270) and benzimidazole rings of 2-(6-Methyl-2-pyridyl)benzimidazole provides excellent coordination sites for metal ions and other analytes. This property has been extensively exploited in the development of chemosensors and chemodosimeters.

Chemodosimeters and Chemosensors Utilizing 2-(6-Methyl-2-pyridyl)benzimidazole

Chemosensors based on benzimidazole derivatives can detect analytes through various mechanisms, most notably through changes in their fluorescence properties upon binding. These sensors offer high sensitivity and selectivity for a range of substances.

Detection of Metal Ions and Anions with 2-(6-Methyl-2-pyridyl)benzimidazole Ligands

Derivatives of 2-(6-Methyl-2-pyridyl)benzimidazole have proven to be effective ligands for the detection of various metal ions. For instance, a benzimidazole-derived fluorescent chemosensor was designed for the selective detection of Cu²⁺ and Zn²⁺ in aqueous solutions. rsc.org This sensor exhibited a "turn-off" fluorescence response to Cu²⁺ and a ratiometric "turn-on" response to Zn²⁺. rsc.org The detection limits were found to be 0.16 μM for Cu²⁺ and 0.1 μM for Zn²⁺. rsc.org

Another study reported a benzofuran-based chemosensor for the selective detection of Zn²⁺, which could be recycled using EDTA, demonstrating reversible fluorescence changes. chemisgroup.us Similarly, polymers containing pyridylbenzoxazole groups have been developed as fluorescent chemosensors for metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺, with Fe²⁺ showing the most significant fluorescence quenching. researchgate.net

The 2,6-bis(2-benzimidazolyl)pyridine structure, which is closely related to the core of interest, has been employed as a chemosensor for fluoride (B91410) ions and as an optical sensor for aniline (B41778) recognition. sigmaaldrich.comsigmaaldrich.com Furthermore, a silsesquioxane-based polymer functionalized with a bis(benzimidazole)pyridine ligand has been synthesized as a thermally stable, fluorogenic sensor for Zn(II). nih.govacs.org This sensor is capable of differentiating Zn(II) from Cd(II) ions. nih.govacs.org

Table 2: Metal Ion and Anion Detection using Benzimidazole-based Sensors

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|

| Benzimidazole-derived chemosensor | Cu²⁺ | Fluorescence Turn-off | 0.16 μM rsc.org |

| Benzimidazole-derived chemosensor | Zn²⁺ | Ratiometric Fluorescence | 0.1 μM rsc.org |

| Benzofuran-based chemosensor | Zn²⁺ | Fluorescence | Not Specified |

| Pyridylbenzoxazole polymer | Fe²⁺ | Fluorescence Quenching | Not Specified |

| 2,6-Bis(2-benzimidazolyl)pyridine | Fluoride ions | Chemosensor | Not Specified |

| Silsesquioxane-based polymer | Zn(II) | Fluorogenic | Not Specified |

Molecular Recognition and Binding Studies with 2-(6-Methyl-2-pyridyl)benzimidazole

The ability of 2-(6-Methyl-2-pyridyl)benzimidazole and its analogs to participate in specific non-covalent interactions underpins their application in molecular recognition. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, while the N-H group of the benzimidazole moiety can serve as a hydrogen bond donor.

Binding studies have confirmed the coordination modes between benzimidazole-based sensors and metal ions. For example, Job plot analysis and mass spectrometry confirmed a 2:1 binding stoichiometry between a benzimidazole-derived sensor and Cu²⁺, and a 1:1 stoichiometry with Zn²⁺. rsc.org These studies are crucial for understanding the sensing mechanism and for designing more selective and sensitive molecular probes.

Supramolecular Chemistry and Self-Assembly of 2-(6-Methyl-2-pyridyl)benzimidazole Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a powerful strategy for creating novel functional materials. The structural features of 2-(6-Methyl-2-pyridyl)benzimidazole make it an excellent candidate for constructing such assemblies through non-covalent interactions.

Hydrogen Bonding Networks Involving 2-(6-Methyl-2-pyridyl)benzimidazole

Hydrogen bonding is a key directional interaction that governs the self-assembly of many organic molecules. In the crystal structure of related benzimidazole derivatives, such as 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the packing is characterized by N—H⋯N and C—H⋯N hydrogen bonds. nih.gov These interactions lead to the formation of chains of molecules, which then interact to build up a three-dimensional supramolecular structure. nih.gov The benzimidazole ring's N-H proton and the pyridyl nitrogen atom of 2-(6-Methyl-2-pyridyl)benzimidazole are prime sites for forming such hydrogen bonding networks, leading to predictable and stable supramolecular architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with 2-(6-Methyl-2-pyridyl)benzimidazole Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic ligand and the coordination geometry of the metal center.

The 2-(6-methyl-2-pyridyl)benzimidazole molecule possesses ideal characteristics for a ligand in the synthesis of MOFs and coordination polymers. The nitrogen atoms of the pyridine ring and the benzimidazole group can act as a robust chelating unit to bind to a metal center. The presence of the methyl group on the pyridine ring could also influence the steric and electronic properties of the resulting framework, potentially leading to unique structural and functional characteristics.

However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically detailing the synthesis and characterization of Metal-Organic Frameworks or coordination polymers using 2-(6-methyl-2-pyridyl)benzimidazole as the primary organic ligand. While research on MOFs and coordination polymers utilizing related benzimidazole and pyridine-based ligands is extensive, dedicated research on the specific application of this compound in creating such frameworks has not been reported. The potential of 2-(6-methyl-2-pyridyl)benzimidazole in this field, therefore, remains an unexplored area of materials science.

Table 1: Status of Research on MOFs and Coordination Polymers with 2-(6-Methyl-2-pyridyl)benzimidazole

| Research Area | Status | Key Findings |

|---|---|---|

| Synthesis of MOFs | No published research found | - |

| Synthesis of Coordination Polymers | No published research found | - |

| Structural Characterization | Not applicable | - |

Self-Assembled Monolayers (SAMs) Derived from 2-(6-Methyl-2-pyridyl)benzimidazole

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. These monolayers can be used to precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The formation of SAMs typically requires a specific interaction between a headgroup of the organic molecule and the substrate.

For 2-(6-methyl-2-pyridyl)benzimidazole to form a SAM, it would need to be functionalized with a group capable of binding to a surface, such as a thiol or silane (B1218182) for attachment to gold or oxide surfaces, respectively. The benzimidazole and pyridyl moieties could then be oriented to tailor the surface chemistry. The aromatic nature of the molecule could lead to well-ordered monolayers driven by π-π stacking interactions, and the nitrogen atoms could provide sites for further chemical modification or interaction with the environment.

Despite the theoretical potential for creating functional surfaces using derivatives of this compound, there is currently no published scientific literature that describes the formation or characterization of Self-Assembled Monolayers derived from 2-(6-methyl-2-pyridyl)benzimidazole. The investigation into how this specific molecule or its functionalized variants self-assemble on different substrates is a research avenue that has yet to be explored. Consequently, the surface properties and potential applications of such SAMs remain unknown.

Table 2: Status of Research on SAMs with 2-(6-Methyl-2-pyridyl)benzimidazole

| Research Area | Status | Key Findings |

|---|---|---|

| Synthesis of SAMs | No published research found | - |

| Surface Characterization | Not applicable | - |

| Interfacial Properties | Not applicable | - |

Mechanistic Biological Studies and Interfacial Chemistry of 2 6 Methyl 2 Pyridyl Benzimidazole

In Vitro Mechanistic Investigations of 2-(6-Methyl-2-pyridyl)benzimidazole Interactions with Biomolecules

The study of 2-(6-methyl-2-pyridyl)benzimidazole and its derivatives has revealed significant interactions with key biological macromolecules, offering insights into their potential mechanisms of action. These investigations primarily focus on how these compounds bind to DNA and interact with proteins, including enzymes.

Benzimidazole (B57391) derivatives, due to their structural similarity to purine (B94841) bases in nucleic acids, are recognized for their potential to interact with DNA. nih.gov The planar structure of these compounds is favorable for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is often stabilized by π–π stacking and can lead to structural changes in the DNA, such as unwinding, lengthening, and stiffening of the helix. nih.gov

Metal complexes of pyridyl-benzimidazole derivatives have been a significant area of research. For instance, copper (II) complexes with pyridine-benzimidazole-based ligands have demonstrated strong binding affinity to DNA. nih.gov Spectroscopic studies, including absorption spectral titration and ethidium (B1194527) bromide displacement assays, have been employed to investigate these interactions. nih.gov In one study, a copper complex, [Cu(bpbb)0.5·Cl·SCN]·(CH3OH), showed a strong binding affinity to DNA, with evidence suggesting an intercalative binding mode. nih.gov The large planar and aromatic structure of the pyridine-benzimidazole and biphenyl (B1667301) moieties facilitates the stacking of the complex between DNA base pairs. nih.gov

Similarly, nickel (II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine have been shown to intercalate with DNA. researchgate.net The binding constant (Kb) is a key parameter used to quantify the strength of this interaction. For example, various mixed-ligand copper(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine have been synthesized and their DNA binding properties evaluated, with binding constants indicating strong interactions. lookchem.com

The mode of interaction can vary, including electrostatic interactions, groove binding, and intercalation. nih.gov Intercalation, in particular, is a significant mode of binding for many anticancer compounds as it can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Table 1: DNA Binding Constants of Various Benzimidazole Derivatives and their Metal Complexes

| Compound/Complex | Method | Binding Constant (Kb) (M-1) | Reference |

| [Cu(bpbb)0.5·Cl·SCN]·(CH3OH) | Ethidium Bromide Displacement | 2.70 × 106 | nih.gov |

| CuL12 | UV-vis Titration | 5.43 × 104 | lookchem.com |

| CuL22 | UV-vis Titration | 2.56 × 104 | lookchem.com |

| CuL3 | UV-vis Titration | 1.21 × 104 | lookchem.com |

| [CuL4] | UV-vis Titration | 1.57 × 104 | lookchem.com |

| Benzimidazole Schiff base complex 2 | UV/Visible Absorption Spectroscopy | 3.27 × 105 | rsc.org |

| Benzimidazole Schiff base complex 5 | UV/Visible Absorption Spectroscopy | 6.40 × 103 | rsc.org |

The interaction of 2-(6-methyl-2-pyridyl)benzimidazole and its derivatives with proteins is a critical aspect of their biological activity. These interactions can lead to the inhibition of enzyme function, which is a common mechanism for drug action.

For example, certain pyridyl methylsulfinyl benzimidazole derivatives have been investigated as inhibitors of enzymes from protozoan parasites like Giardia lamblia and Trichomonas vaginalis. nih.gov Compounds such as O2N-BZM7 and O2N-BZM9 have been shown to inhibit the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactone (G6PD::6PGL) from these parasites. nih.gov Spectroscopic studies indicated that these compounds alter the three-dimensional structure of the proteins, leading to a loss of catalytic activity. nih.gov Molecular docking studies have further revealed that these inhibitors can bind near the NADP+ binding sites of the enzyme. nih.gov

In another study, a benzimidazole pyrazole (B372694) derivative was identified as an inhibitor of the KDM4 subfamily of enzymes, which are implicated in prostate cancer. acs.org X-ray crystallography revealed that this inhibitor binds to a novel, surface-exposed site on the KDM4A enzyme. acs.org The mechanism of inhibition was found to be complex, involving competition with the enzyme for binding of the active-site Fe2+ and binding to a distal site on the enzyme's surface. acs.org

The structural features of the benzimidazole scaffold are crucial for these interactions. The ability of the benzimidazole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its binding affinity for protein targets. researchgate.net

While direct studies on the cellular uptake mechanisms of 2-(6-methyl-2-pyridyl)benzimidazole itself are limited in the provided search results, research on related benzimidazole derivatives offers some insights. The cellular uptake of small molecules is a complex process influenced by factors such as lipophilicity, size, and charge.

For instance, the cellular uptake of a copper complex of a pyridine-benzimidazole derivative was confirmed through inductively coupled plasma mass spectrometry, which showed that the complex could enter cells. nih.gov This uptake is a prerequisite for the compound to reach its intracellular targets, such as DNA. nih.gov

The development of fluorescent probes based on the benzimidazole scaffold has been instrumental in studying cellular processes. nih.gov These probes can be designed to target specific organelles, such as lysosomes, allowing for the real-time visualization of their uptake and localization within living cells. nih.gov The modification of the benzimidazole structure can influence its cellular permeability and subcellular distribution.

Advanced Biological Assay Methodologies for 2-(6-Methyl-2-pyridyl)benzimidazole Evaluation

The evaluation of the biological activity of 2-(6-methyl-2-pyridyl)benzimidazole and its derivatives relies on a variety of advanced assay methodologies. These techniques enable the rapid screening of large compound libraries and detailed investigation of their interactions with biological targets.

High-throughput screening (HTS) is a powerful tool for identifying biologically active compounds from large chemical libraries. embl.org HTS automates the testing of thousands of compounds against a specific biological target, allowing for the rapid identification of "hits." embl.org

In the context of benzimidazole derivatives, HTS has been employed to discover inhibitors of various enzymes and receptors. For example, a high-throughput screen of a compound library led to the identification of a benzimidazole pyrazole molecule as an inhibitor of the KDM4 family of enzymes. acs.org HTS campaigns can be designed for various assay formats, including biochemical assays, cell-based assays, and protein-protein interaction assays. embl.org

The process typically involves a primary screen to identify initial hits, followed by secondary screens and counter-screens to confirm activity and eliminate false positives. researchgate.net The identified hits can then be further optimized through medicinal chemistry to improve their potency and selectivity. embl.org

Table 2: Example of a High-Throughput Screening Campaign

| Stage | Description | Outcome | Reference |

| Primary Screen | Automated screening of ~666,000 compounds against NR2F6 transcriptional activity. | 5,008 initial hits identified. | researchgate.net |

| Secondary/Counter-Screening | Further testing of initial hits to confirm activity and rule out non-specific effects. | 128 confirmed hits with IC50s ≤ 5µM. | researchgate.net |

| Hit-to-Lead Optimization | Chemical modification of confirmed hits to improve pharmacological properties. | Development of more potent and selective compounds. | embl.org |

Fluorescence microscopy is a vital technique for visualizing the localization and dynamics of molecules within living cells. Benzimidazole derivatives have been successfully developed into fluorescent probes for various biological applications.

A family of ratiometric two-photon fluorescent probes derived from benzimidazole has been created for monitoring acidic pH values in live cells and tissues. nih.gov These probes exhibit a distinct color change in their fluorescence emission in response to pH changes, allowing for quantitative analysis of pH in cellular compartments like lysosomes. nih.gov Two-photon microscopy, in conjunction with these probes, enables deep-tissue imaging with reduced phototoxicity. nih.gov

Furthermore, ruthenium(II) complexes based on 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been developed as luminescent probes for the detection of specific ions, such as cyanide. arxiv.org These probes have been successfully used for live cell imaging, demonstrating their ability to detect cyanide in human breast cancer cells. arxiv.org The development of such probes highlights the versatility of the pyridyl-benzimidazole scaffold in creating tools for advanced biological imaging.

Structure-Activity Relationship (SAR) Studies of 2-(6-Methyl-2-pyridyl)benzimidazole for Biological Functions

The biological activities of benzimidazole derivatives, including 2-(6-methyl-2-pyridyl)benzimidazole, are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the key structural features responsible for the pharmacological effects of these compounds and for guiding the design of new, more potent, and selective therapeutic agents. These studies systematically alter parts of the molecule to observe the resulting changes in biological activity.